1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol
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Overview
Description
1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol is an organic compound characterized by the presence of a tetrazole ring and a thiol group attached to a 2,5-dimethoxyphenyl moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine and 4-Bromo-2,5-dimethoxyphenethylamine , have been found to interact with Dihydrofolate reductase and 5-hydroxytryptamine receptors respectively . These targets play crucial roles in various biological processes, including cell growth and neurotransmission.
Mode of Action
For instance, 4-Bromo-2,5-dimethoxyphenethylamine acts as a partial agonist at the 5-HT2A serotonin receptor .
Biochemical Pathways
Indole alkaloids, which share structural similarities with this compound, have been found to affect various pathways, including apoptosis and autophagic cell death signaling pathways .
Pharmacokinetics
Related compounds such as 2c-b have been found to have a half-life of approximately 248 ± 320 hours .
Result of Action
Compounds with similar structures have been found to have various effects, such as inducing regulated cell death (rcd) in cancer therapy .
Preparation Methods
The synthesis of 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Thiol Group: The thiol group is introduced by reacting the tetrazole intermediate with thiourea under acidic conditions.
Attachment of the 2,5-Dimethoxyphenyl Group: The final step involves coupling the tetrazole-thiol intermediate with 2,5-dimethoxyphenyl bromide using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The tetrazole ring can participate in coupling reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions include disulfides, thiolates, and substituted aromatic compounds.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and coatings with enhanced properties.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol can be compared with similar compounds such as:
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound also contains a 2,5-dimethoxyphenyl group but differs in its functional groups and overall reactivity.
1-(2,5-Dimethoxyphenyl)-2-nitropropene: This compound has a nitro group instead of a tetrazole ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-14-6-3-4-8(15-2)7(5-6)13-9(16)10-11-12-13/h3-5H,1-2H3,(H,10,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGQRJFPUAIEBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=S)N=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357673 |
Source
|
Record name | 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82069-15-6 |
Source
|
Record name | 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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